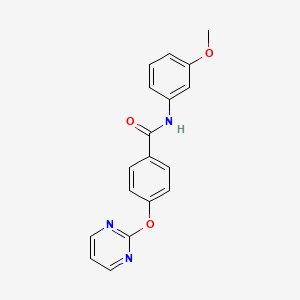

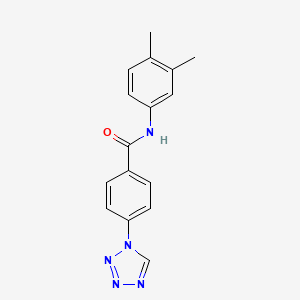

![molecular formula C21H31N3O3 B5569263 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-ones, including compounds structurally related to the one , often involves multi-step chemical reactions that aim at incorporating various functional groups into the spirocyclic framework. Techniques such as Michael addition reaction and cyclization are common for constructing the core spiro structure, highlighting the complexity and creativity in synthetic organic chemistry (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-3-ones is characterized by the presence of a spirocyclic core, incorporating both nitrogen and oxygen heteroatoms, which contribute to its unique chemical properties. Crystallography studies provide insight into the conformational preferences and intermolecular interactions of such compounds, offering a detailed view of their three-dimensional arrangement (Jiang & Zeng, 2016).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decan-3-ones involves interactions with various reagents, leading to transformations that highlight the versatility of these compounds in synthetic chemistry. Their ability to undergo reactions such as Knoevenagel condensation or cycloadditions demonstrates their utility in constructing complex molecular architectures (Adib et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has identified compounds structurally related to 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one as potential antihypertensive agents. A study synthesized a series of compounds with similar structures, testing them for antihypertensive effects in spontaneous hypertensive rats and dogs. Some compounds displayed alpha-adrenergic blocking activity, making them candidates for blood pressure regulation (Caroon et al., 1981).

Corrosion Inhibition

Another application of compounds related to 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one is in the field of corrosion inhibition. A study explored the use of certain spirocyclopropane derivatives, including compounds with structural similarities, as inhibitors for mild steel corrosion in acidic environments. These compounds demonstrated effective corrosion inhibition, indicating their potential utility in industrial applications (Chafiq et al., 2020).

Supramolecular Arrangements

Research has also been conducted on the crystallographic and molecular structure of derivatives related to 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one. This includes investigations into how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to a deeper understanding of molecular interactions and structural chemistry (Graus et al., 2010).

Cytotoxic Action Against Cancer Cells

Some derivatives of 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one have shown cytotoxic action against human cancer cells in tissue culture. This suggests their potential for development into anticancer agents, highlighting the importance of such compounds in medicinal chemistry (Rice et al., 1973).

Eigenschaften

IUPAC Name |

8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-22(2)18-8-5-4-7-17(18)20(26)23-12-9-21(10-13-23)15-19(25)24(16-21)11-6-14-27-3/h4-5,7-8H,6,9-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPOELYMLKKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)